molecular formula C9H11NO2S B3358851 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one CAS No. 824969-44-0

1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one

Cat. No.: B3358851
CAS No.: 824969-44-0
M. Wt: 197.26 g/mol
InChI Key: DDQYSYGAQPCZSF-UHFFFAOYSA-N
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Description

1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one is an organic compound that features a unique structure combining a furan ring, a thiazolidine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one typically involves the reaction of furan-2-carbaldehyde with thiazolidine-2-thione in the presence of a base, followed by acylation. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethanol.

    Substitution: Various substituted thiazolidin-2-yl derivatives.

Scientific Research Applications

Chemistry: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

    2-Acetylfuran: Similar in having a furan ring with an ethanone group but lacks the thiazolidine ring.

    Thiazolidine-2-thione: Contains the thiazolidine ring but lacks the furan and ethanone groups.

Uniqueness: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one is unique due to its combination of a furan ring, a thiazolidine ring, and an ethanone group. This structural combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar individual components.

This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a compound of considerable interest for further research and development.

Properties

IUPAC Name

1-[2-(furan-2-yl)-1,3-thiazolidin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-7(11)9(10-4-6-13-9)8-3-2-5-12-8/h2-3,5,10H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYSYGAQPCZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(NCCS1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30837604
Record name 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824969-44-0
Record name 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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